An In-depth Technical Guide to p-Cresol-(methyl-13C): Properties, Synthesis, and Application in Quantitative Bioanalysis
An In-depth Technical Guide to p-Cresol-(methyl-13C): Properties, Synthesis, and Application in Quantitative Bioanalysis
This guide provides a comprehensive technical overview of p-Cresol-(methyl-13C), a stable isotope-labeled compound essential for high-precision analytical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, its structural characterization, and its critical role as an internal standard in quantitative mass spectrometry. We will explore the rationale behind its synthesis and application, offering field-proven insights to enhance experimental design and data integrity.
Introduction: The Need for Stable Isotope Labeling in Bioanalysis
p-Cresol (4-methylphenol) is a microbial metabolite of tyrosine and phenylalanine in the human gut.[1] As a significant uremic toxin, it accumulates in patients with chronic kidney disease (CKD), where it is associated with cardiovascular complications and other pathologies.[2] Accurate quantification of p-cresol and its metabolites, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), in biological matrices is therefore crucial for clinical research and diagnostics.
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis due to its high sensitivity and selectivity. However, a major challenge in LC-MS-based quantification is the "matrix effect," where co-eluting components from complex biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate results. The most effective way to compensate for these variations is through the use of a stable isotope-labeled internal standard (SIL-IS).[3] p-Cresol-(methyl-13C) is an ideal SIL-IS for p-cresol because it is chemically identical to the analyte but has a distinct mass, allowing it to be differentiated by the mass spectrometer.[3]
Physicochemical Properties and Structure
p-Cresol-(methyl-13C) is structurally identical to its unlabeled counterpart, with the exception of a single ¹³C atom in the methyl group. This seemingly minor change is the key to its utility, providing a +1 Dalton mass shift without significantly altering its chemical or physical behavior.[4]
Chemical Structure
The structure of p-Cresol-(methyl-13C) is a phenol ring substituted with a ¹³C-labeled methyl group at the para (4) position.
Caption: Chemical structure of p-Cresol-(methyl-13C).
Core Properties
The key physical and chemical properties of p-Cresol-(methyl-13C) are summarized in the table below. These properties are nearly identical to those of unlabeled p-cresol, which is a critical requirement for an effective internal standard.
| Property | Value | Source |
| Chemical Formula | ¹³CH₃C₆H₄OH | [4] |
| Molecular Weight | 109.13 g/mol | [4] |
| CAS Number | 121474-53-1 | [4] |
| Isotopic Purity | ≥99 atom % ¹³C | [4] |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | 32-34 °C | [4] |
| Boiling Point | 202 °C | [4] |
| Density | 1.043 g/mL at 25 °C | [4] |
| Mass Shift | M+1 | [4] |
Spectroscopic Characterization
The defining characteristic of p-Cresol-(methyl-13C) is its ¹³C NMR spectrum. While the spectrum of the labeled compound itself is not widely published, the chemical shifts of unlabeled p-cresol provide the necessary reference points. The key feature would be a significantly enhanced signal for the methyl carbon.
¹³C NMR Data for unlabeled p-Cresol (in CDCl₃):
-
δ 153.09 ppm: C-OH (quaternary carbon attached to the hydroxyl group)
-
δ 130.16 ppm: C-CH₃ (quaternary carbon attached to the methyl group)
-
δ 130.11 ppm: Aromatic CH ortho to the methyl group
-
δ 115.24 ppm: Aromatic CH meta to the methyl group
-
δ 20.50 ppm: -CH₃ (methyl carbon)[5]
For p-Cresol-(methyl-13C), the peak at ~20.50 ppm would be the most prominent feature in the ¹³C NMR spectrum due to the isotopic enrichment.
Synthesis of p-Cresol-(methyl-13C)
The synthesis of isotopically labeled compounds requires strategic planning to introduce the isotope at a specific position with high efficiency. While proprietary synthesis methods are common, a plausible and efficient route for producing p-Cresol-(methyl-13C) would involve the methylation of a suitable precursor with a ¹³C-labeled methylating agent.
Retrosynthetic Analysis and Rationale
A common strategy for introducing a methyl group onto an aromatic ring is through a reaction that utilizes a labeled methyl halide or similar reagent. A robust method would start from a precursor that already contains the phenol moiety, such as p-hydroxybenzaldehyde, which can be reduced and then deoxygenated to yield the desired product.
Caption: A plausible synthetic workflow for p-Cresol-(methyl-13C).
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a representative example based on established organic chemistry principles.
-
Bromination of p-Hydroxybenzyl alcohol:
-
Dissolve p-hydroxybenzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent. Purify by column chromatography to yield p-hydroxybenzyl bromide.
-
-
Formation of an Organometallic Intermediate:
-
React the p-hydroxybenzyl bromide with magnesium turnings (to form a Grignard reagent) or lithium metal in an anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen). This step forms a reactive organometallic intermediate.
-
-
Methylation with ¹³C-labeled Methyl Iodide:
-
To the freshly prepared organometallic intermediate, slowly add a solution of ¹³C-labeled methyl iodide (¹³CH₃I).
-
The reaction is typically exothermic and should be controlled with cooling.
-
After the addition is complete, allow the reaction to stir at room temperature until completion.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure p-Cresol-(methyl-13C).
-
Application in Quantitative Analysis: A Self-Validating System
The primary application of p-Cresol-(methyl-13C) is as an internal standard for the accurate quantification of p-cresol in biological samples by LC-MS/MS.[6] The co-elution of the labeled standard with the unlabeled analyte ensures that any variations during sample preparation, injection, and ionization are mirrored in both compounds, allowing for reliable correction.[3]
Experimental Workflow for Quantification in Human Plasma
The following protocol outlines a robust method for measuring total p-cresol concentrations in human plasma. This involves an acid hydrolysis step to convert the conjugated metabolites (pCS and pCG) back to free p-cresol.[7]
Caption: Workflow for p-cresol quantification using a SIL-IS.
Detailed Protocol
1. Sample Preparation and Hydrolysis:
- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of p-Cresol-(methyl-13C) in methanol (e.g., 10 µg/mL).
- Add 100 µL of 1 M hydrochloric acid (HCl) to initiate hydrolysis.
- Vortex briefly and incubate the mixture at 90°C for 30 minutes to ensure complete conversion of p-cresol conjugates.[6]
- Cool the samples on ice for 10 minutes.
2. Protein Precipitation and Extraction:
- Add 400 µL of ice-cold acetonitrile to the sample to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for phenols.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- p-Cresol (Analyte): Q1 m/z 107.1 -> Q3 m/z 92.1 (corresponding to the loss of a methyl group).
- p-Cresol-(methyl-13C) (IS): Q1 m/z 108.1 -> Q3 m/z 92.1 (corresponding to the loss of the unlabeled phenyl-O fragment, as the charge is retained on the smaller fragment).
4. Quantification:
- A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled p-cresol and a fixed concentration of the p-Cresol-(methyl-13C) internal standard.
- The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
- The concentration of p-cresol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Safety and Handling
p-Cresol is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[4] It is also harmful to aquatic life.
-
Handling: Always handle p-Cresol-(methyl-13C) in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored locked up or in an area accessible only to qualified personnel.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Conclusion
p-Cresol-(methyl-13C) is an indispensable tool for researchers in clinical chemistry and drug development. Its properties as a stable isotope-labeled internal standard provide the foundation for robust, accurate, and reproducible quantification of p-cresol in complex biological matrices. By mitigating the unpredictable effects of the sample matrix, its use ensures the generation of high-quality data, which is paramount for understanding the role of uremic toxins in disease and for the development of new therapeutics.
References
-
Electronic Supplementary Material. The Royal Society of Chemistry.
-
Quantification of P-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. PubMed.
-
Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central.
-
13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635). Human Metabolome Database.
-
p-Cresol(106-44-5) 13C NMR spectrum. ChemicalBook.
-
bmse000458 P-Cresol at BMRB. Biological Magnetic Resonance Bank.
-
p-Cresol-(methyl-13C). Sigma-Aldrich.
-
Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI.
-
Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. ResearchGate.
-
A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites. Benchchem.
-
A Researcher's Guide to Biologically Generated 13C-Labeled Internal Standards. Benchchem.
-
Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central.
-
p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. PubMed.
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed Central.
-
Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid. PubMed.
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed.
-
Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. ResearchGate.
-
P-Cresol Sulfate. Metabolon.
-
p-Cresol has been reported to affect several biochemical, biological and physiological functions. Human Metabolome Database.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PubMed Central.
-
Synthesis of Labeled Precursors. Grantome.
-
Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers.
-
P-cresylsulphate, the main in vivo metabolite of p-cresol, activates leucocyte free radical production. PubMed.
Sources
- 1. mr.copernicus.org [mr.copernicus.org]
- 2. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Cresol-(methyl-13C) 13C 99atom 121474-53-1 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. mr.copernicus.org [mr.copernicus.org]
